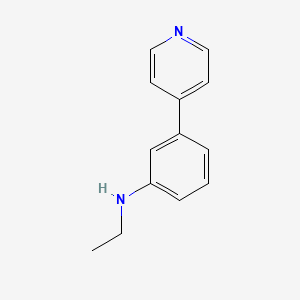

N-Ethyl-3-(4-pyridyl)aniline

Description

Contextual Significance of Pyridyl Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry

The pyridyl aniline scaffold, the structural core of N-Ethyl-3-(4-pyridyl)aniline, is considered a "privileged scaffold" in the fields of organic and medicinal chemistry. pharmablock.comrsc.org This designation stems from its recurring presence in a wide array of biologically active compounds and functional materials. The integration of a pyridine (B92270) ring into an aniline framework imparts a unique combination of chemical properties that researchers leverage for various applications.

In medicinal chemistry, the pyridine moiety is a key component in numerous drugs, vitamins, and alkaloids, often enhancing the pharmacological profile of a molecule due to its characteristic weak basicity and influence on aqueous solubility. nih.govnih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which can lead to stronger binding interactions with biological targets like enzymes and receptors. pharmablock.com The strategic replacement of a phenyl ring with a pyridine ring, a tactic known as a "phenyl-pyridyl switch," has been shown to significantly improve a drug candidate's properties, such as potency and membrane permeability. pharmablock.com Consequently, pyridyl anilines serve as versatile building blocks for the synthesis of novel therapeutic agents, including anti-cancer and antimicrobial drugs. chemimpex.comsmolecule.com

In the realm of organic synthesis and materials science, pyridyl anilines are highly valued. They function as essential intermediates for creating complex molecular architectures. chemimpex.comontosight.ai Their ability to act as ligands in coordination chemistry is utilized to develop novel catalysts and analytical sensors for detecting metal ions. chemimpex.comcymitquimica.com Furthermore, these scaffolds can serve as directing groups to control the regioselectivity of certain chemical reactions, such as the amination of C–H bonds, enabling more efficient synthesis of complex molecules. rsc.org The incorporation of the pyridyl aniline structure into polymers can also bestow unique optical and electronic properties, making them valuable in the development of advanced materials. ontosight.ai

Historical Perspective on the Study of N-Ethyl-3-(4-pyridyl)aniline and Related Analogues

The scientific foundation for a compound like N-Ethyl-3-(4-pyridyl)aniline rests on over a century of research into its constituent parts: aniline and pyridine. The systematic study of aromatic amines, or anilines, gained significant momentum in the mid-1840s through the work of August Wilhelm Hofmann. e-bookshelf.de A major catalyst for research in this area was the discovery of the first synthetic aniline dye, mauve, by William Henry Perkin in 1856. e-bookshelf.decambridge.org This breakthrough not only revolutionized the textile industry but also spurred intense academic and industrial investigation into the chemistry of anilines, laying the groundwork for the modern chemical industry. e-bookshelf.de

The understanding of pyridine's structure came shortly after, with Wilhelm Körner and James Dewar suggesting in the late 1860s and early 1870s that its structure was analogous to benzene (B151609), containing a nitrogen atom in the ring. wikipedia.org This was followed by key developments in its synthesis, including the first major synthesis of pyridine derivatives by Arthur Rudolf Hantzsch in 1881 and a more efficient industrial method by Aleksei Chichibabin in 1924. wikipedia.orgatamanchemicals.comresearchgate.net

The study of hybrid molecules like pyridyl anilines became feasible as the fundamental chemistry and synthetic routes for these parent scaffolds were established. While specific historical records detailing the first synthesis or study of N-Ethyl-3-(4-pyridyl)aniline are not prominent, its investigation is a logical progression in the ongoing exploration of structure-activity relationships. The introduction of an N-ethyl group to the aniline core represents a deliberate modification aimed at fine-tuning the molecule's steric and electronic properties, a common strategy in contemporary chemical design.

Scope and Research Objectives for N-Ethyl-3-(4-pyridyl)aniline Investigations

Current and future research on N-Ethyl-3-(4-pyridyl)aniline is driven by the desire to understand how its specific structural features influence its chemical behavior and potential utility. The primary objectives of these investigations span several areas of chemical science.

A key research focus is its application as a molecular building block in medicinal chemistry. smolecule.com Scientists investigate how the combination of the 4-pyridyl group, the meta-linkage to the aniline, and the N-ethyl substituent collectively impact biological activity. Studies would aim to synthesize a series of related analogues to establish structure-activity relationships (SAR), providing insights for the rational design of new drug candidates.

In materials science and catalysis, research objectives include exploring the compound's role as a ligand. cymitquimica.com The formation of coordination complexes with various transition metals could yield novel catalysts with unique reactivity or materials with interesting electronic and photophysical properties. ontosight.ai The conjugated system formed by the two aromatic rings is of particular interest for its potential in creating functional materials. cymitquimica.com

Furthermore, N-Ethyl-3-(4-pyridyl)aniline serves as a model compound for fundamental chemical research. ontosight.ai Investigations may focus on its reactivity in various chemical transformations, such as electrophilic substitution on the aromatic rings or oxidation and reduction reactions. smolecule.com Understanding how the electronic interplay between the electron-donating N-ethylaniline portion and the electron-withdrawing pyridine ring affects reaction outcomes is a central goal. This knowledge expands the synthetic chemist's toolkit and allows for the more precise construction of complex molecules.

Properties

IUPAC Name |

N-ethyl-3-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-10,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSMICOBTGUPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations of N Ethyl 3 4 Pyridyl Aniline

Direct N-Alkylation Strategies for N-Ethyl-3-(4-pyridyl)aniline Synthesis

Direct N-alkylation involves the introduction of an ethyl group onto the nitrogen atom of the precursor, 3-(4-pyridyl)aniline. A primary challenge in this approach is achieving selective mono-alkylation while preventing the formation of the corresponding dialkylation product and quaternary ammonium (B1175870) salts.

Conventional Alkylation Routes: Optimization of Reaction Parameters

Conventional N-alkylation is typically achieved by reacting the starting aniline (B41778) derivative with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. The optimization of various reaction parameters is critical to maximize the yield of the desired N-ethyl product. Key parameters include the choice of solvent, base, temperature, and the stoichiometry of the reactants. For instance, the alkylation of p-chloroaniline has been successfully performed using ethyl bromide. orgsyn.org The reaction of anilines with triethyl orthoformate in the presence of sulfuric acid also serves as a method for N-ethylation. orgsyn.org

Detailed research findings on analogous systems demonstrate the importance of parameter optimization.

| Parameter | Variation | Effect on Yield/Selectivity |

| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. Non-polar (e.g., Toluene) | Polar solvents can accelerate the rate of substitution. |

| Base | Inorganic (e.g., K₂CO₃, NaH) vs. Organic (e.g., Et₃N) | The strength and solubility of the base affect deprotonation of the aniline. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may lead to more side products. |

| Stoichiometry | Molar ratio of aniline to ethylating agent | Using a slight excess of the aniline can favor mono-alkylation over di-alkylation. |

Microwave-Assisted Alkylation Techniques and Efficiency Enhancement

Microwave irradiation has emerged as a powerful tool for enhancing the efficiency of N-alkylation reactions. This technique can significantly reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. researchgate.net In the context of synthesizing N-Ethyl-3-(4-pyridyl)aniline, a microwave-assisted approach would involve heating a mixture of 3-(4-pyridyl)aniline, an ethylating agent, and a base in a suitable solvent under microwave irradiation. This method is noted for being an environmentally benign alternative for such transformations.

Reductive Amination Pathways for N-Ethyl-3-(4-pyridyl)aniline Formation

Reductive amination is a highly effective method for forming amine derivatives and represents a key strategy for the synthesis of N-Ethyl-3-(4-pyridyl)aniline. This process typically involves the reaction of a primary amine, 3-(4-pyridyl)aniline, with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Catalytic Hydrogenation Approaches: Catalyst Selection and Regioselectivity

Catalytic hydrogenation is a prominent method for the reduction step in reductive amination. The selection of the catalyst is crucial for achieving high yield and regioselectivity, ensuring that the pyridine (B92270) ring is not reduced under the reaction conditions. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like ammonium formate (B1220265). The use of ammonium formate with a Pd/C catalyst in an aqueous 2-propanol solvent system has proven to be a facile, economical, and smooth method for the N-alkylation of aniline derivatives at room temperature.

| Catalyst | Hydrogen Source | Solvent System | Key Advantages |

| 10% Pd/C | Ammonium Formate | 2-Propanol/Water | Mild room temperature conditions, high yields, environmentally friendly. |

| Raney Nickel | H₂ Gas | Ethanol | Effective for various amine preparations, though may require higher pressures. |

| PtO₂ | H₂ Gas | Acetic Acid | Strong catalyst, requires careful control to maintain selectivity. |

| TiCl(OⁱPr)₃ | NaBH(OAc)₃ | Dichloromethane | Mediated system for one-pot reductive amination. researchgate.net |

Chemoselective Reduction of Nitro-Containing Precursors to N-Ethyl-3-(4-pyridyl)aniline

An alternative synthetic route involves the chemoselective reduction of a nitro-containing precursor. This multi-step pathway would begin with a molecule such as 4-(3-nitrophenyl)pyridine (B1582298). The first step would be the N-alkylation of a different precursor, 3-nitroaniline, with an ethylating agent to form N-ethyl-3-nitroaniline. This intermediate would then undergo a Suzuki or similar cross-coupling reaction with a suitable pyridine derivative. Alternatively, 4-(3-nitrophenyl)pyridine could be synthesized first, followed by the reduction of the nitro group to form 3-(4-pyridyl)aniline, which would then be ethylated.

The key step in this pathway is the selective reduction of the nitro group to an amine without affecting the pyridine ring. Several reagents are known to accomplish this transformation with high chemoselectivity.

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl): A classic method for nitro group reduction.

Iron (Fe) powder in acetic acid or HCl: An economical and effective reducing agent.

Catalytic Hydrogenation: Using specific catalysts like platinum sulfide (B99878) on carbon (PtS/C) can selectively reduce nitro groups in the presence of other reducible functionalities.

Nucleophilic Substitution Approaches in the Synthesis of N-Ethyl-3-(4-pyridyl)aniline

Nucleophilic aromatic substitution (SₙAr) provides another viable route to N-Ethyl-3-(4-pyridyl)aniline. This strategy involves the displacement of a suitable leaving group, typically a halogen, from either the pyridine or the aniline ring by a nucleophile. researchgate.net For example, the reaction could involve N-ethylaniline acting as a nucleophile to displace a leaving group from an activated 4-substituted pyridine, such as 4-chloropyridine (B1293800). The preparation of similar ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates has been reported via the nucleophilic displacement of a 4-chloro substituent by various amino compounds. researchgate.net

Another approach would involve a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This would involve reacting 3-bromo-N-ethylaniline with 4-pyridylboronic acid or reacting 4-bromopyridine (B75155) with N-ethyl-3-aminoboronic acid, mediated by a palladium catalyst. These modern coupling methods are highly efficient for forming carbon-nitrogen and carbon-carbon bonds in complex molecules.

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |

| 4-Chloropyridine | N-Ethylaniline | SₙAr | High temperature, possibly with a base. |

| 4-Bromopyridine | N-Ethyl-3-aniline | Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), and a base (e.g., NaOᵗBu). |

| 3-Bromo-N-ethylaniline | 4-Pyridylboronic acid | Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). |

Advanced Synthetic Strategies and Novel Coupling Reactions Involving N-Ethyl-3-(4-pyridyl)aniline

The synthesis of N-Ethyl-3-(4-pyridyl)aniline, a non-symmetrical biaryl amine, can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions. These methods offer significant advantages over classical approaches by providing high yields and broad functional group tolerance under relatively mild conditions. Two of the most prominent strategies applicable to the synthesis of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds. ias.ac.in For the synthesis of N-Ethyl-3-(4-pyridyl)aniline, a plausible route involves the coupling of a pyridine-based boronic acid with an aniline-based halide. Specifically, the reaction would proceed between 4-pyridylboronic acid and 3-bromo-N-ethylaniline. The palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, facilitates the formation of the C-C bond between the two aromatic rings. A challenge in couplings involving 4-pyridineboronic acid derivatives can be the generation of impurities from the phosphorus ligand, but methods have been developed to control this issue. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide or sulfonate, catalyzed by palladium. wikipedia.orgacsgcipr.org This strategy can be envisioned in two primary ways to construct the target molecule. The first involves the reaction between 4-chloropyridine and N-ethyl-3-aminophenylboronic acid, where the C-N bond is formed directly. A more direct and likely approach is the coupling of a halo-pyridine, such as 4-bromopyridine, with 3-bromo-N-ethylaniline under palladium catalysis. This method has become a staple in organic synthesis for its reliability in constructing aryl amines. rsc.org

Below is a table summarizing the proposed advanced synthetic routes.

| Reaction Type | Reactant 1 | Reactant 2 | Typical Catalyst/Ligand | Typical Base | Plausible Product |

| Suzuki-Miyaura Coupling | 4-Pyridylboronic Acid | 3-Bromo-N-ethylaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | N-Ethyl-3-(4-pyridyl)aniline |

| Buchwald-Hartwig Amination | 4-Bromopyridine | N-ethyl-3-bromoaniline | Pd₂(dba)₃ / XPhos | NaOtBu | N-Ethyl-3-(4-pyridyl)aniline |

This interactive table outlines hypothetical yet highly plausible state-of-the-art synthetic routes based on established cross-coupling methodologies.

Chemical Reactions of N-Ethyl-3-(4-pyridyl)aniline

The unique structure of N-Ethyl-3-(4-pyridyl)aniline, featuring an electron-rich N-ethylaniline system and an electron-deficient pyridine ring, results in diverse and selective reactivity. The following subsections explore its behavior in oxidation, electrophilic substitution on the aniline ring, and substitution reactions on the pyridine moiety.

The oxidation of N-Ethyl-3-(4-pyridyl)aniline can occur at several positions, including the secondary amine nitrogen, the ethyl group, and the electron-rich aniline ring. The specific outcome is highly dependent on the choice of oxidizing agent and reaction conditions.

Oxidation at the Nitrogen Atom: The lone pair of electrons on the aniline nitrogen makes it susceptible to oxidation. Mild oxidizing agents can convert the secondary amine to the corresponding N-oxide or hydroxylamine (B1172632) derivative. Stronger oxidation could potentially lead to the formation of nitroso or even nitro derivatives, although this often requires harsh conditions and may be accompanied by degradation.

Oxidation of the Aniline Ring: The aniline ring is activated towards oxidation. Reactions with strong oxidants can lead to the formation of complex polymeric materials, often deeply colored, known as aniline blacks. Under controlled conditions, oxidation might yield quinone-type structures, although the substitution pattern of N-Ethyl-3-(4-pyridyl)aniline makes this complex. Studies on the oxidation of similar compounds like phenylalanine by hydroxyl radicals show that radical addition to the aromatic ring is a primary pathway, leading to hydroxylated derivatives. iaea.orgresearchgate.net

Oxidation of the Ethyl Group: The α-carbon of the ethyl group is also a potential site for oxidation, which could lead to the formation of an N-(1-hydroxyethyl) derivative or, upon further oxidation, cleavage of the ethyl group to yield 3-(4-pyridyl)aniline.

The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS). wikipedia.org The regiochemical outcome of such reactions is governed by the interplay of the directing effects of the N-ethylamino group and the 3-(4-pyridyl) substituent.

Directing Effects: The N-ethylamino group is a powerful activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the ring. This strongly favors substitution at positions 2, 4, and 6 relative to the nitrogen. Conversely, the pyridyl group at position 3 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

Regioselectivity: The combined influence of these groups suggests that electrophilic attack will preferentially occur at the positions most activated by the amine and least deactivated by the pyridine ring.

Position 6: This position is para to the activating N-ethylamino group and is sterically accessible, making it a highly probable site for substitution.

Position 4: This position is ortho to the N-ethylamino group. While electronically activated, it experiences some deactivation from the adjacent pyridyl ring.

Position 2: This position is also ortho to the activating group but is significantly sterically hindered by the adjacent pyridyl substituent, making it the least likely site for substitution.

Under strongly acidic conditions, such as those used for nitration, the situation is complicated. Both the aniline and pyridine nitrogens can be protonated. Protonation of the aniline nitrogen converts the activating -NHEt group into a strongly deactivating, meta-directing -N⁺H₂Et group. Similarly, protonation of the pyridine nitrogen further deactivates the entire molecule. quora.com

| EAS Reaction | Typical Reagents | Predicted Major Product(s) | Comments |

| Bromination | Br₂ in CCl₄ | 6-Bromo-N-ethyl-3-(4-pyridyl)aniline | Reaction proceeds readily due to the activated ring. |

| Nitration | HNO₃ / H₂SO₄ | Complex mixture; potential for 6-nitro and 4-nitro derivatives | Reaction is difficult due to protonation and deactivation of the rings. rsc.org |

| Sulfonation | Fuming H₂SO₄ | N-Ethyl-3-(4-pyridyl)aniline-6-sulfonic acid | High temperatures are typically required. |

This interactive table summarizes the predicted outcomes of electrophilic substitution reactions on the aniline moiety based on established electronic and steric effects.

The pyridine ring is characteristically electron-deficient and is generally unreactive towards electrophilic substitution, which typically requires harsh conditions and proceeds in low yield. pearson.com However, its electron-poor nature makes it susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is most efficient when a good leaving group (like a halide) is present at the 2- or 4-position of the pyridine ring. youtube.comquimicaorganica.org In the case of N-Ethyl-3-(4-pyridyl)aniline, the aniline substituent at the 4-position is not a good leaving group. Therefore, direct displacement of this group is not a feasible pathway.

Chichibabin Reaction: A classic example of nucleophilic substitution on an unsubstituted pyridine ring is the Chichibabin reaction, which involves reacting pyridine with a strong nucleophile like sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position, with the expulsion of a hydride ion. youtube.com Applying this to N-Ethyl-3-(4-pyridyl)aniline would be challenging and require forcing conditions. The reaction would likely yield 2-amino-N-ethyl-3-(4-pyridyl)aniline, as the 2- and 6-positions are the most electron-deficient and thus most susceptible to nucleophilic attack.

The reactivity of the pyridine ring can also be modified by N-oxidation. The resulting pyridine-N-oxide is more reactive towards both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 4-positions after activation). rsc.org

Spectroscopic Characterization and Structural Elucidation of N Ethyl 3 4 Pyridyl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of N-Ethyl-3-(4-pyridyl)aniline derivatives by mapping the chemical environments of proton and carbon nuclei.

In the ¹H NMR spectrum of N-Ethyl-3-(4-pyridyl)aniline, distinct signals corresponding to the ethyl, aniline (B41778), and pyridine (B92270) moieties are expected. The ethyl group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. For related N-alkylanilines, the chemical shifts for these groups appear around 1.2 ppm (triplet) and 3.2-3.4 ppm (quartet), respectively. The N-H proton of the secondary amine is expected to appear as a broad singlet.

The aromatic region of the spectrum is more complex, showing signals for the protons on both the aniline and pyridine rings. For the parent compound, 4-(pyridin-4-yl)aniline, the pyridine protons appear at approximately 8.81 ppm and 8.25 ppm, while the aniline protons are observed around 7.76 ppm and 6.87 ppm chemicalbook.com. The substitution pattern on the aniline ring in N-Ethyl-3-(4-pyridyl)aniline will influence the precise chemical shifts and coupling patterns of its four aromatic protons. Similarly, the four protons on the 4-pyridyl group will exhibit characteristic shifts, typically with the protons ortho to the nitrogen (at the 2 and 6 positions) appearing further downfield than those meta to the nitrogen (at the 3 and 5 positions).

Table 1: Expected ¹H NMR Chemical Shifts for N-Ethyl-3-(4-pyridyl)aniline

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | ~7.0 |

| -CH₂- (Ethyl) | ~3.3 | Quartet (q) | ~7.0 |

| N-H | Variable, broad | Singlet (s) | N/A |

| Aniline Ring Protons | 6.5 - 7.5 | Multiplet (m) | Variable |

| Pyridine Ring Protons (H-3', H-5') | ~7.4 - 7.6 | Doublet (d) or Multiplet (m) | ~6.0 |

| Pyridine Ring Protons (H-2', H-6') | ~8.5 - 8.7 | Doublet (d) or Multiplet (m) | ~6.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N-Ethyl-3-(4-pyridyl)aniline, signals for the two carbons of the ethyl group are expected in the aliphatic region. Based on data for similar N-alkylanilines, the methyl carbon (–CH₃) would appear around 15 ppm, and the methylene carbon (–CH₂–) would be found near 40-45 ppm rsc.org.

The aromatic region will contain signals for the six carbons of the aniline ring and the five distinct carbons of the 4-pyridyl ring. The carbon attached to the nitrogen atom (C-N) in the aniline ring is typically found around 145-150 ppm rsc.org. The carbon of the aniline ring attached to the pyridyl group (C-C) will also be significantly shifted. The carbons of the pyridine ring have characteristic shifts, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing at lower field (higher ppm) than the others.

Table 2: Expected ¹³C NMR Chemical Shifts for N-Ethyl-3-(4-pyridyl)aniline

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Ethyl) | ~15 |

| -CH₂- (Ethyl) | ~44 |

| Aniline Ring Carbons | 110 - 150 |

| Pyridine Ring Carbons | 120 - 155 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula of N-Ethyl-3-(4-pyridyl)aniline is C₁₃H₁₄N₂, corresponding to a molecular weight of 198.27 g/mol sigmaaldrich.com. Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z ratio of 198.

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for N-alkylanilines is alpha-cleavage, which involves the breaking of the bond between the nitrogen and the alpha-carbon of the alkyl group. For N-Ethyl-3-(4-pyridyl)aniline, the primary fragmentation is expected to be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a significant peak at m/z 183 ([M-15]⁺). This fragment is stabilized by the nitrogen atom.

Other potential fragmentations include the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, or cleavage at the C-N bond, leading to fragments corresponding to the pyridyl-aniline core or the ethyl group. Fragmentation of the aromatic rings can also occur, though these are typically less prominent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy chemicalbook.com.

Table 3: Expected Mass Spectrometry Fragments for N-Ethyl-3-(4-pyridyl)aniline

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₃H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 183 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |

| 170 | [M - C₂H₄]⁺ | Loss of ethene |

| 169 | [C₁₁H₉N₂]⁺ | Loss of an ethyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The spectrum of N-Ethyl-3-(4-pyridyl)aniline is expected to show several characteristic bands.

A key feature is the N-H stretching vibration of the secondary amine, which typically appears as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations within the aniline and pyridine rings will produce a series of sharp absorption bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the arylamine is expected in the 1250-1350 cm⁻¹ range. Finally, C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. For instance, IR spectra of poly-n-ethylaniline show characteristic peaks for C=C stretching of quinoid and benzenoid rings around 1580 cm⁻¹ and 1500 cm⁻¹, respectively researchgate.net.

Table 4: Characteristic IR Absorption Bands for N-Ethyl-3-(4-pyridyl)aniline

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic Rings |

| 2850 - 2960 | C-H Stretch | Ethyl Group (Aliphatic) |

| 1450 - 1600 | C=C and C=N Stretch | Aromatic Rings |

| 1250 - 1350 | C-N Stretch | Aryl-Amine |

| 690 - 900 | C-H Out-of-plane Bend | Aromatic Rings |

X-ray Crystallography for Solid-State Structural Analysis and Conformation Studies

These compounds often crystallize in common crystal systems such as monoclinic or triclinic spast.orgmdpi.com. A key conformational feature is the dihedral angle between the planes of the aniline and pyridine rings. In a related molecule, N,N-Diethyl-4-[(E)-(pyridin-3-yl)diazenyl]aniline, this angle was found to be 8.03° researchgate.net, indicating a nearly co-planar arrangement, which can facilitate π-system conjugation. However, steric hindrance from substituents can lead to more twisted conformations.

In the crystal lattice, intermolecular forces such as hydrogen bonding and π-π stacking play a crucial role in stabilizing the structure. The secondary amine's N-H group can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of chains or networks nih.gov. Additionally, face-to-face or edge-to-face π-π stacking interactions between the aromatic rings of adjacent molecules are commonly observed nih.gov.

Table 5: Representative Crystallographic Data for a Pyridyl-Aniline Derivative

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Orthorhombic researchgate.net |

| Space Group | P2₁2₁2₁ researchgate.net |

| Dihedral Angle (Aniline-Pyridine) | 8.03(5)° researchgate.net |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonding, C-H···π Interactions researchgate.netnih.gov |

Theoretical and Computational Chemistry Approaches to N Ethyl 3 4 Pyridyl Aniline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-Ethyl-3-(4-pyridyl)aniline, these calculations can predict key structural and electronic parameters.

Molecular Geometry: The geometry of N-Ethyl-3-(4-pyridyl)aniline, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable, lowest-energy conformation. In related structures, such as N,N-Diethyl-4-[(E)-(pyridin-3-yl)diazenyl]aniline, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings has been found to be 8.03 (5)°. researchgate.net Similarly, for N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, the aniline (B41778) group is nearly perpendicular to the adjacent pyrazoline ring, with a dihedral angle of 79.96 (1)°. nih.gov These examples highlight the non-planar nature of such linked aromatic systems, a characteristic that would be precisely quantified for N-Ethyl-3-(4-pyridyl)aniline through geometry optimization calculations.

Electronic Structure: The electronic properties of a molecule are described by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap suggests the molecule is more likely to be reactive. Calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Density Functional Theory (DFT) Studies on N-Ethyl-3-(4-pyridyl)aniline and Related Compounds

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com It has proven effective in studying pyridine and aniline derivatives. nih.govmdpi.com A typical DFT study involves selecting a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govmdpi.com

DFT calculations on N-Ethyl-3-(4-pyridyl)aniline would yield its optimized geometric structure and a wealth of electronic data. scispace.com From the energies of the frontier molecular orbitals (HOMO and LUMO), several key quantum chemical descriptors can be derived. scispace.com These parameters help in predicting the molecule's behavior in chemical reactions.

Table 1: Quantum Chemical Parameters Derived from DFT Calculations

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Egap | EHOMO - ELUMO | Indicates chemical reactivity and stability. scispace.com |

| Chemical Hardness | η | ½ (ELUMO – EHOMO) | Measures resistance to change in electron configuration. scispace.com |

| Chemical Potential | μ | ½ (EHOMO + ELUMO) | Represents the escaping tendency of electrons from an equilibrium system. scispace.com |

| Electronegativity | χ | -½ (EHOMO + ELUMO) | Measures the power of an atom or group to attract electrons. scispace.com |

| Global Electrophilicity Index | ω | μ²/2η | Quantifies the electrophilic nature of a molecule. scispace.com |

Studies on related aniline derivatives have shown that DFT calculations of bond parameters are in excellent agreement with experimental data from crystal structures. researchgate.net For pyridine derivatives, DFT has been used to calculate steric minimized energies and analyze the non-planarity arising from the dihedral angles between the pyridine and phenyl rings. nih.gov

Linear Free-Energy Relationships (LFER) and Quantitative Structure-Property Relationships (QSPR)

Linear Free-Energy Relationships (LFER): LFER studies establish a linear correlation between the logarithms of rate constants or equilibrium constants for two different reactions subjected to the same series of structural variations. For aniline derivatives, LFER has been applied to study the effect of substituents on the dissociation of the C-N bond in molecular ions. researchgate.net In such studies, a kinetic approach can be applied to mass spectrometry data to determine relative rate coefficients for different fragmentation pathways. Linear relationships have been found between the logarithms of these relative rate coefficients and calculated thermochemical properties like critical energies and heats of formation. researchgate.net This approach could be used to analyze the stability and fragmentation patterns of N-Ethyl-3-(4-pyridyl)aniline.

Quantitative Structure-Property Relationships (QSPR): QSPR models aim to find a mathematical relationship between the structural properties of a set of compounds and a specific physical or chemical property. While LFER focuses on reactivity, QSPR can be applied to a broader range of properties like boiling point, solubility, or biological activity. For N-Ethyl-3-(4-pyridyl)aniline and related compounds, QSPR models could be developed to predict properties based on calculated molecular descriptors (e.g., topological, electronic, or steric parameters). For instance, 3D-QSAR analyses on similar heterocyclic compounds have shown that electrostatic properties at specific positions on the aromatic rings can be critical for bioactivity. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures.

Conformational Analysis: N-Ethyl-3-(4-pyridyl)aniline has several rotatable bonds, particularly around the ethyl group and the bond connecting the two aromatic rings. MD simulations can explore the potential energy surface of the molecule, revealing the different accessible conformations (rotamers) and the energy barriers between them. This provides a detailed picture of the molecule's flexibility and the relative populations of different shapes it can adopt in solution or other environments.

Intermolecular Interactions: MD simulations are also instrumental in studying how molecules interact with each other or with a solvent. By simulating a system containing multiple molecules, one can observe the formation and dynamics of various non-covalent interactions. Hirshfeld surface analysis, a technique often used to complement crystal structure data, can also be used to visualize and quantify intermolecular interactions in the solid state. mdpi.comnih.govscienceopen.com

Table 2: Types of Intermolecular Interactions

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Strong directional interaction involving a hydrogen atom bonded to an electronegative atom (like N) and another nearby electronegative atom. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset. scienceopen.com |

| C-H···π Interactions | A weak hydrogen bond where a C-H group acts as the hydrogen donor and a π-system acts as the acceptor. researchgate.net |

For N-Ethyl-3-(4-pyridyl)aniline, these simulations could predict its solvation properties and how it might aggregate or interact with other molecules, which is crucial for understanding its behavior in various chemical and biological systems.

Reaction Kinetics and Mechanistic Investigations of N Ethyl 3 4 Pyridyl Aniline Transformations

Nucleophilic Aromatic Substitution Mechanisms Involving N-Ethyl-3-(4-pyridyl)aniline

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for pyridine (B92270) derivatives. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles. This reactivity is particularly pronounced at the positions ortho and para (C-2 and C-4) to the ring nitrogen. The attack at these positions is favored because the resulting anionic intermediate, often called a Meisenheimer complex, has a resonance form where the negative charge is effectively stabilized on the electronegative nitrogen atom. stackexchange.com An attack at the meta position (C-3) does not allow for this type of stabilization, making the intermediate higher in energy and the reaction less favorable. stackexchange.com

In the context of N-Ethyl-3-(4-pyridyl)aniline, the molecule possesses two key functionalities relevant to SNAr reactions:

The Pyridyl Ring as an Electrophile: The 4-pyridyl group can act as an electrophilic site. Although the aniline (B41778) substituent at the 3-position is electron-donating, the inherent electron-withdrawing nature of the pyridine nitrogen still renders the ring susceptible to attack by strong nucleophiles. Reactions analogous to the substitution of a leaving group (like a halide) on a pyridine ring can be envisaged, proceeding through an addition-elimination mechanism. youtube.comnih.gov The disruption of aromaticity during the initial nucleophilic attack is typically the rate-determining step, making these reactions often slower than substitutions on acyl chlorides, for example. youtube.com

The Aniline Moiety as a Nucleophile: The nitrogen atom of the N-ethylaniline portion of the molecule has a lone pair of electrons, making it a potent nucleophile. quora.com This nucleophilicity allows N-Ethyl-3-(4-pyridyl)aniline to participate in SNAr reactions by attacking other electron-deficient aromatic rings, such as aryl halides activated with electron-withdrawing groups. chemistrysteps.com The strength of aniline as a nucleophile is influenced by the delocalization of its lone pair into the attached aromatic ring, which makes it less basic than aliphatic amines but still sufficiently reactive for many substitution reactions. chemistrysteps.com

The reactivity in SNAr reactions is governed by several factors, including the nature of the leaving group, the nucleophile, and the solvent. For pyridinium (B92312) substrates, the leaving group ability does not always follow the typical "element effect" (F > Cl ≈ Br > I) seen in other SNAr reactions, indicating that the mechanism can be complex, sometimes involving rate-determining deprotonation of the addition intermediate. nih.gov

| Factor | Influence on Reaction Rate | Mechanistic Implication |

|---|---|---|

| Position of Attack | C-2 and C-4 positions are strongly favored over C-3. stackexchange.com | The anionic intermediate is stabilized by delocalizing the negative charge onto the ring nitrogen. stackexchange.com |

| Leaving Group | The typical order F > Cl > Br > I suggests the rate-determining step is nucleophilic addition. Deviations from this order can occur. nih.gov | A non-standard leaving group effect may indicate that a subsequent step, such as deprotonation of the intermediate, is rate-limiting. nih.gov |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reactions. Amines are particularly effective nucleophiles for these substitutions. youtube.com | The initial attack on the aromatic ring is an addition step that disrupts aromaticity; a more potent nucleophile lowers the activation barrier. youtube.com |

| Solvent | Polar aprotic solvents can accelerate the reaction by solvating the cation without strongly hydrogen-bonding to the nucleophile. | Effective solvation stabilizes charged intermediates and transition states. |

Elucidation of Catalytic Pathways in N-Ethyl-3-(4-pyridyl)aniline Reactions

The synthesis and transformation of N-substituted anilines frequently rely on catalytic methods to achieve efficiency and selectivity. For a molecule like N-Ethyl-3-(4-pyridyl)aniline, catalytic pathways are crucial for its formation, typically involving the creation of a carbon-nitrogen bond between the aniline and pyridine fragments.

One of the most powerful methods for this purpose is transition metal-catalyzed cross-coupling. The Buchwald-Hartwig amination, for example, uses a palladium catalyst to couple an amine with an aryl halide or triflate. The synthesis of N-Ethyl-3-(4-pyridyl)aniline could plausibly be achieved by coupling 4-chloropyridine (B1293800) with 3-amino-N-ethylaniline or 3-bromo-N-ethylaniline with 4-aminopyridine (B3432731) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Another significant catalytic route is reductive amination. This process involves the reaction of a nitroarene with an aldehyde or ketone, which proceeds through the reduction of the nitro group to an amine, condensation to form an imine, and subsequent reduction of the imine to the target secondary amine. mdpi.com This tandem, one-pot approach is highly atom-economical and is often catalyzed by heterogeneous metal catalysts, such as palladium nanoparticles supported on various materials. mdpi.com

Recent advances have also highlighted nickel-catalyzed hydroamination as a potent method for C-N bond formation. acs.orgacs.org These reactions can proceed through a catalytic cycle involving the activation of an N-O or N-H bond, hydrometalation of an alkene, and reductive elimination to form the amine product. acs.orgacs.org Mechanistic studies suggest these reactions may proceed via a nickel-nitrenoid intermediate, where the nickel catalyst is critical for the activation of the amination agent. acs.orgacs.org

| Catalytic Method | Typical Catalyst | Key Mechanistic Steps | Applicability |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) complexes with phosphine ligands (e.g., Pd(dba)2 with XPhos) | Oxidative addition, ligand exchange, reductive elimination. | Coupling of aryl halides/triflates with primary or secondary amines. |

| Reductive Amination | Heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney Ni). mdpi.com | Nitro group reduction, imine formation, imine reduction. mdpi.com | One-pot synthesis from nitroarenes and carbonyl compounds. mdpi.com |

| Borrowing Hydrogen N-Alkylation | Iridium or Ruthenium complexes. researchgate.net | Alcohol dehydrogenation, imine formation, imine hydrogenation. researchgate.net | N-alkylation of amines using alcohols as alkylating agents, releasing water as the only byproduct. researchgate.net |

| Nickel-Catalyzed Hydroamination | Nickel complexes with chiral ligands (e.g., NiBr2•diglyme with Box ligands). acs.orgacs.org | Oxidative addition, hydrometalation, reductive elimination. acs.orgacs.org | Asymmetric addition of N-H bonds across unactivated alkenes. acs.org |

Kinetic Studies of N-Ethyl-3-(4-pyridyl)aniline Formation and Reactivity

Kinetic studies provide quantitative insight into reaction rates, allowing for the determination of rate laws, rate constants, and activation energies, which are fundamental to understanding reaction mechanisms. While specific kinetic data for N-Ethyl-3-(4-pyridyl)aniline are not extensively documented in the literature, the principles can be understood from studies of analogous compounds like N-ethylaniline and other aniline derivatives. researcher.lifemdpi.com

The kinetics of formation, for instance via a cross-coupling reaction, would likely be studied by monitoring the concentration of reactants and products over time using techniques like HPLC or GC-MS. The resulting data would be used to determine the reaction order with respect to each component (the aryl halide, the amine, and the catalyst), providing clues about the rate-determining step of the catalytic cycle.

The reactivity of the compound can be explored through kinetic analysis of its subsequent transformations. For example, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have been used to determine reaction pathways and calculate rate coefficients using methods like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com Such studies generate a potential energy surface for the reaction, identifying the most favorable pathways and calculating theoretical rate constants across a range of temperatures and pressures. mdpi.com

Experimentally, techniques such as differential scanning calorimetry (DSC) have been employed to study the curing kinetics of epoxy resins with N-ethylaniline, fitting the data to autocatalytic kinetic models to describe the reaction progress. researcher.life

| Reaction Type | Kinetic Parameter | Typical Value/Observation | Method of Determination |

|---|---|---|---|

| Aniline + OH Radical | Total Rate Coefficient (ktotal) | Example for 4-methyl aniline: 2.04 × 10−18 T2.07 exp[(11.2 kJ/mol)/RT] cm3/s. mdpi.com | Computational (M06-2X, CCSD(T)), TST/RRKM Theory. mdpi.com |

| SNAr on Pyridinium Ions | Rate Constant (k) | Reactions are typically second-order in the amine nucleophile, indicating its role in the rate-determining deprotonation step. nih.gov | Spectrophotometry (monitoring product formation). |

| Epoxy Curing with N-ethylaniline | Activation Energy (Ea) | Values depend on the specific system but are derived from Arrhenius plots of rate constants at different temperatures. | Isothermal Differential Scanning Calorimetry (DSC). researcher.life |

| Catalytic C-N Coupling | Reaction Order | Often first-order in catalyst and aryl halide, but can be zero-order in the amine if its coordination is not rate-limiting. | Initial rate analysis by varying reactant concentrations (HPLC, GC). |

Applications of N Ethyl 3 4 Pyridyl Aniline in Advanced Chemical Synthesis and Materials Science

N-Ethyl-3-(4-pyridyl)aniline as a Versatile Building Block in Complex Organic Synthesis

There is currently no specific scientific literature detailing the use of N-Ethyl-3-(4-pyridyl)aniline as a versatile building block in complex organic synthesis. The general class of N-alkylation of aniline (B41778) derivatives is recognized as an important reaction in the synthesis of dyes, fluorescent probes, and agrochemicals. However, specific examples or detailed research findings involving N-Ethyl-3-(4-pyridyl)aniline as a precursor or intermediate in the synthesis of more complex molecules have not been reported. Further research is required to establish its synthetic utility and potential applications in this field.

Integration of N-Ethyl-3-(4-pyridyl)aniline into Polymeric Systems and Conducting Polymers

Detailed studies on the integration of N-Ethyl-3-(4-pyridyl)aniline into polymeric systems or its use as a monomer for conducting polymers are not available in published research. The broader category of polyaniline (PANI) and its derivatives is well-documented for its applications in conducting materials and chemical sensors. nih.govinstras.com Research into copolymers, such as those made from aniline and N-ethylaniline, has shown that the monomer composition significantly influences the properties of the resulting polymer. escholarship.org However, no studies have specifically investigated the polymerization of N-Ethyl-3-(4-pyridyl)aniline or the properties of polymers that would result from its inclusion.

Table 1: Comparison of Monomer Reactivity in Aniline Copolymerization

| Monomer | Reactivity Characteristics | Source |

| N-ethylaniline | More reactive than aniline due to the electron-donating nature of the ethyl substituent, which stabilizes cation free radical intermediates. | escholarship.org |

| Aniline | Serves as a baseline monomer in many polyaniline derivative studies. | nih.govescholarship.org |

| N-Ethyl-3-(4-pyridyl)aniline | Reactivity and polymerization characteristics have not been studied. |

This table is illustrative of the type of data available for related compounds and highlights the lack of specific data for N-Ethyl-3-(4-pyridyl)aniline.

Potential for N-Ethyl-3-(4-pyridyl)aniline in Fluorescent Probes and Chemical Sensors

There is no specific research on the potential application of N-Ethyl-3-(4-pyridyl)aniline in the development of fluorescent probes and chemical sensors. The rational design of small molecule fluorescent probes is an active area of research, with many sensors being developed for biological and medical applications. nih.govnih.govresearchfeatures.com Perylene-based probes incorporating aniline receptors have been synthesized to create pH-sensitive "light-up" probes. rsc.org Furthermore, polymers derived from aniline derivatives are often explored for their sensing capabilities. nih.gov Despite these related advancements, the photophysical properties of N-Ethyl-3-(4-pyridyl)aniline have not been characterized, and its efficacy as a fluorescent probe or sensor remains unexplored.

Table 2: General Approaches to Fluorescent Probe and Sensor Design

| Design Strategy | Description | Relevant Compound Classes |

| Reaction-Based Sensing | Involves the making or breaking of chemical bonds to reduce interaction with the environment, enhancing selectivity and sensitivity. | Benzocoumarin dyes, various fluorophores |

| Polymer-Based Sensing | Utilizes conductive polymers that exhibit changes in their physical or electronic properties upon interaction with an analyte. | Polyaniline (PANI) derivatives |

| PET (Photoinduced Electron Transfer) Probes | Incorporates receptor units (like aniline) that modulate the fluorescence of a fluorophore upon analyte binding. | Perylene-aniline systems |

This table outlines general strategies in the field, as no specific data exists for N-Ethyl-3-(4-pyridyl)aniline.

Biological and Pharmacological Activities of N Ethyl 3 4 Pyridyl Aniline and Its Analogues

Anticancer Potential and Mechanisms of Action (e.g., Apoptosis Induction)

Analogues of N-Ethyl-3-(4-pyridyl)aniline have demonstrated notable potential as anticancer agents, operating through various mechanisms, primarily the induction of apoptosis and cell cycle arrest.

A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structurally related to N-Ethyl-3-(4-pyridyl)aniline, have been designed as inhibitors of tubulin polymerization. nih.gov One particular compound from this series, designated as 9p, showed potent antiproliferative activity against HeLa, MCF-7, and A549 cancer cell lines. nih.gov Mechanistic studies revealed that this compound effectively inhibits tubulin polymerization, leading to a disruption of microtubule dynamics within HeLa cells. nih.gov This disruption consequently causes the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.gov

In a similar vein, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer efficacy. nih.govmdpi.com Two compounds, 9a and 14g, from different series of these derivatives, exhibited significant cytotoxic activity against HeLa, MCF7, and HCT-116 cancer cell lines. nih.govmdpi.com For instance, compound 9a displayed an IC₅₀ value of 2.59 µM against HeLa cells, which is comparable to the standard chemotherapeutic drug doxorubicin (B1662922) (IC₅₀ = 2.35 µM). mdpi.com Compound 14g showed potent activity against MCF7 and HCT-116 cell lines with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. mdpi.com Further investigation into the mechanism of action of these compounds revealed that they induce cell cycle arrest and promote both early and late apoptosis. mdpi.com

Furthermore, triphenylamine-linked pyridine (B92270) analogues have also been investigated for their anticancer properties. researchgate.net Specifically, compounds 4b and 4e from this group demonstrated superior efficacy against the A-549 lung cancer cell line compared to the reference drug cisplatin, with IC₅₀ values of 0.00803 µM and 0.0095 µM, respectively. researchgate.net These compounds also showed high potency against the MDA-MB-231 breast cancer cell line. researchgate.net

Table 1: Anticancer Activity of N-Ethyl-3-(4-pyridyl)aniline Analogues

| Compound/Analogue Class | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines (e.g., 9p) | HeLa, MCF-7, A549 | Potent antiproliferative activity | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis induction nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives (e.g., 9a, 14g) | HeLa, MCF7, HCT-116 | High cytotoxic activity (IC₅₀ values in the low micromolar range) | Cell cycle arrest, induction of early and late apoptosis mdpi.com |

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The pyridine and aniline (B41778) moieties are present in numerous compounds with established antimicrobial properties. Analogues of N-Ethyl-3-(4-pyridyl)aniline are no exception, exhibiting efficacy against a range of bacterial and fungal pathogens.

Various pyridine compounds have been synthesized and tested for their antimicrobial activities. nih.gov For example, certain pyridinium (B92312) salts have shown antibacterial and antibiofilm activity against Staphylococcus aureus and Escherichia coli. mdpi.com The antimicrobial action of these salts is thought to be due to their effect on cell membranes. mdpi.com

Aniline derivatives have also been investigated for their antibacterial effects. A study on 68 aniline derivatives identified two compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), that demonstrated both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. nih.gov The minimum inhibitory concentrations (MIC) for ACNBF and ITFMA against planktonic cells were 100 µg/mL and 50 µg/mL, respectively. nih.gov These compounds were also found to disrupt the bacterial cell membrane. nih.gov

Furthermore, a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides were synthesized and screened for their antimicrobial activity. researchgate.net Some of these compounds displayed significant activity against both non-resistant and resistant microbial strains. For instance, one of the derivatives showed high activity against S. aureus with a MIC value of 1.56 µg/ml. researchgate.net

Table 2: Antimicrobial Activity of N-Ethyl-3-(4-pyridyl)aniline Analogues

| Compound/Analogue Class | Microbial Strain(s) | Activity | MIC (Minimum Inhibitory Concentration) |

|---|---|---|---|

| Pyridinium salts | Staphylococcus aureus, Escherichia coli | Antibacterial and antibiofilm | Not specified in the provided search results |

| Trifluoro-anilines (ACNBF, ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial and antibiofilm | ACNBF: 100 µg/mL, ITFMA: 50 µg/mL nih.gov |

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Derivatives of pyridine have been evaluated for their anti-inflammatory effects, suggesting another therapeutic avenue for analogues of N-Ethyl-3-(4-pyridyl)aniline.

A study on new derivatives of 3-hydroxy pyridine-4-one demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov The anti-inflammatory effect of these pyridine-4-one derivatives is thought to be related to their iron-chelating properties. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, and by chelating iron, these compounds may inhibit the activity of these enzymes. nih.govnih.gov

Another study investigating a 5-pyridin-2-yl-1H- nih.govmdpi.comsigmaaldrich.comtriazole-3-carboxylic acid ethyl ester showed a significant inhibition of protein denaturation in an egg albumin assay, which is an indicator of anti-inflammatory activity. researchgate.net At the highest tested concentration (1000 µg/mL), the compound exhibited 71.1% inhibition, compared to 81.3% for the standard drug, Aspirin. researchgate.net

Table 3: Anti-inflammatory Activity of N-Ethyl-3-(4-pyridyl)aniline Analogues

| Compound/Analogue Class | In Vitro/In Vivo Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 3-hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mouse) | Significant reduction in inflammation nih.govnih.gov | Iron chelation, potential inhibition of COX and LOX enzymes nih.govnih.gov |

Molecular Target Identification and Ligand-Receptor Interactions

Identifying the molecular targets of pharmacologically active compounds is crucial for understanding their mechanism of action and for rational drug design. For analogues of N-Ethyl-3-(4-pyridyl)aniline, several molecular targets have been identified.

As mentioned in the anticancer section, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as inhibitors of tubulin polymerization. nih.gov Molecular docking studies supported the design of these compounds to interact with the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov

The pyrazolo[3,4-b]pyridine derivatives that exhibit anticancer activity have been found to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. nih.govmdpi.com Compounds 9a and 14g from this class showed good inhibitory activity against both CDK2 and CDK9, with IC₅₀ values in the micromolar and sub-micromolar range. nih.govmdpi.com Docking studies of these compounds revealed that they fit well into the active sites of CDK2 and CDK9, suggesting a molecular basis for their inhibitory action. mdpi.com

In the context of anti-inflammatory activity, the proposed molecular targets for 3-hydroxy pyridine-4-one derivatives are the iron-dependent enzymes cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The ability of these compounds to chelate iron is believed to be the primary reason for their inhibitory effect on these enzymes. nih.govnih.gov

In Vitro and In Vivo Pharmacological Evaluation of N-Ethyl-3-(4-pyridyl)aniline Derivatives

The pharmacological evaluation of new chemical entities involves a combination of in vitro and in vivo studies to assess their therapeutic potential and to understand their behavior in biological systems.

In vitro methods are fundamental for the initial screening of compounds. For the analogues of N-Ethyl-3-(4-pyridyl)aniline, in vitro assays have been extensively used to determine their anticancer and antimicrobial activities. These include cytotoxicity assays against various cancer cell lines (e.g., HeLa, MCF-7, A549, HCT-116) to determine IC₅₀ values, and antimicrobial susceptibility tests to determine Minimum Inhibitory Concentrations (MICs) against a panel of bacteria and fungi. nih.govmdpi.comresearchgate.net Mechanistic in vitro studies, such as cell cycle analysis, apoptosis assays, and enzyme inhibition assays (e.g., for tubulin, CDKs), provide deeper insights into how these compounds exert their effects at a cellular and molecular level. nih.govmdpi.com

Environmental Fate, Ecotoxicity, and Degradation Pathways of N Ethyl 3 4 Pyridyl Aniline

Environmental Persistence and Mobility in Various Compartments (Soil, Water, Air)

The persistence and mobility of N-Ethyl-3-(4-pyridyl)aniline in the environment are governed by its physicochemical properties, which can be inferred from related compounds like N-ethylaniline and 4-aminopyridine (B3432731).

Soil: The mobility of N-Ethyl-3-(4-pyridyl)aniline in soil is expected to be influenced by the properties of both aniline (B41778) and pyridine (B92270) derivatives. Aniline compounds can be electrostatically retained in protonated form to organic and inorganic exchange sites in soils nih.gov. Aromatic amines are also known to bind strongly to humus or organic matter, which would suggest low mobility nih.gov. For instance, 4,4′-methylene dianiline shows low mobility with log KOC values between 3.6 and 3.8 oup.com. Conversely, 4-aminopyridine is expected to have very high mobility based on an estimated Koc of 39, though its cationic form at environmental pH levels would likely lead to stronger adsorption to soil particles than this value suggests nih.gov. Given these competing factors, N-Ethyl-3-(4-pyridyl)aniline is predicted to have moderate to low mobility in soil, with a tendency to sorb to soil organic matter and clay particles.

In terms of persistence, 4-aminopyridine is known to be very persistent in soil, with an aerobic soil degradation half-life ranging from 3 to 32 months usda.gov. Aniline itself is not expected to persist in the environment, with a half-life of up to a few weeks in water, soil, and air canada.ca. The combined structure of N-Ethyl-3-(4-pyridyl)aniline may therefore exhibit significant persistence in the soil compartment.

Water: N-ethylaniline is slightly soluble in water foodb.cawikipedia.org, while 4-aminopyridine is highly soluble herts.ac.uknih.gov. This suggests that N-Ethyl-3-(4-pyridyl)aniline likely has some degree of water solubility. In the aquatic environment, it is not expected to volatilize significantly from water, a trait shared by pyridine nih.gov. Due to its potential for sorption to particulate matter, some portion of the compound may partition to sediments. Aniline is readily biodegradable in water under aerobic conditions, with a half-life for complete mineralization ranging from 5 to 25 days. However, in deep, anaerobic sediments, its biodegradation is much slower, with a half-life estimated at ten years.

Air: In the atmosphere, organic compounds like pyridine and aniline are subject to removal by photooxidation or wet deposition (precipitation) nih.gov. The half-life for aniline due to photochemical degradation in the atmosphere is estimated to be 3.2 hours. Therefore, N-Ethyl-3-(4-pyridyl)aniline that enters the atmosphere is likely to be degraded relatively quickly through reactions with photochemically produced hydroxyl radicals.

Table 1: Predicted Environmental Fate Parameters for N-Ethyl-3-(4-pyridyl)aniline Based on Surrogate Compounds This table presents data for surrogate compounds to estimate the properties of N-Ethyl-3-(4-pyridyl)aniline.

| Parameter | Surrogate Compound | Value/Observation | Reference |

|---|---|---|---|

| Soil Persistence (Aerobic Half-life) | 4-Aminopyridine | 3–32 months (very persistent) | usda.gov |

| Soil Mobility (Koc) | 4-Aminopyridine | Estimated at 39 (high mobility), but cation adsorption likely reduces mobility. | nih.gov |

| Soil Adsorption Mechanism | Aniline | Electrostatically retained to organic and inorganic exchange sites. | nih.gov |

| Water Solubility | N-Ethylaniline | 5.96 g/L (slightly soluble) | foodb.ca |

| Water Solubility | 4-Aminopyridine | Highly soluble | herts.ac.uknih.gov |

| Atmospheric Degradation | Pyridine/Aniline | Subject to photooxidation; Aniline half-life is ~3.2 hours. | nih.gov |

Biotic Degradation Mechanisms and Microbial Transformation Products

The biodegradation of N-Ethyl-3-(4-pyridyl)aniline is likely to be carried out by microorganisms capable of metabolizing aromatic compounds.

Biotic Degradation Mechanisms: Numerous bacteria are capable of degrading pyridine and aniline, often using them as sole sources of carbon and nitrogen researchgate.net. The degradation of pyridine by bacteria such as Arthrobacter species has been shown to proceed through a direct ring cleavage catalyzed by a monooxygenase system asm.org. Aniline and its derivatives can also be effectively removed by microorganisms like Pseudomonas sp. and Delftia sp. . The degradation process for aniline often involves initial hydroxylation followed by ring cleavage.

The presence of both a substituted aniline ring and a pyridine ring in N-Ethyl-3-(4-pyridyl)aniline presents a complex substrate for microbial enzymes. The degradation may proceed via pathways targeting either ring system initially, or the N-ethyl group. It is possible that the compound is inherently biodegradable in the presence of adapted microbial consortia oup.com.

Microbial Transformation Products: Based on the known metabolic pathways of related compounds, several transformation products could be anticipated.

Hydroxylation: Initial enzymatic attack could lead to the formation of hydroxylated derivatives on either the aniline or pyridine ring.

N-dealkylation: The ethyl group could be removed to form 3-(4-pyridyl)aniline.

Ring Cleavage: Following initial transformations like hydroxylation, enzymatic systems could cleave one or both aromatic rings, leading to the formation of aliphatic acids which can then enter central metabolic pathways. For example, the degradation of pyridine in Arthrobacter sp. ultimately leads to the formation of succinic acid asm.org.

Ecotoxicological Assessment and Environmental Risk Evaluation of N-Ethyl-3-(4-pyridyl)aniline

The ecotoxicological profile of N-Ethyl-3-(4-pyridyl)aniline is estimated by examining data from N-ethylaniline and 4-aminopyridine.

Ecotoxicological Assessment: N-ethylaniline is considered harmful to aquatic organisms inchem.org. Acute toxicity data indicates toxicity to fish, aquatic invertebrates, and algae . 4-aminopyridine is highly toxic to most vertebrates, particularly birds, and moderately toxic to fish and aquatic invertebrates usda.govherts.ac.uk. It acts as a neurotoxin by blocking potassium channels usda.gov. Given the high toxicity of 4-aminopyridine and the aquatic toxicity of N-ethylaniline, N-Ethyl-3-(4-pyridyl)aniline is presumed to be toxic to a range of environmental organisms.

Table 2: Ecotoxicity Data for Surrogate Compounds This table presents ecotoxicity data for surrogate compounds to estimate the potential environmental risk of N-Ethyl-3-(4-pyridyl)aniline.

| Organism | Endpoint | Surrogate Compound | Value | Reference |

|---|---|---|---|---|

| Fish (Oryzias latipes) | 48h LC50 | N-Ethylaniline | 33 mg/L | |

| Invertebrate (Daphnia magna) | 48h LC50 | N-Ethylaniline | 0.42 mg/L | |

| Algae (Chlorella pyrenoidosa) | 96h EC50 (Growth inhibition) | N-Ethylaniline | 22 mg/L | |

| Algae (Scenedesmus subspicatus) | 72h EC50 | N-Ethylaniline | 190 mg/L | fishersci.com |

| Birds (Japanese quail) | 8-day dietary LC50 | 4-Aminopyridine | 447 ppm | orst.edu |

| Birds (Mallard duck) | 8-day dietary LC50 | 4-Aminopyridine | 722 ppm | orst.edu |

| Fish (Channel catfish) | LC50 | 4-Aminopyridine | 2.43 - 4 mg/L | orst.edu |

| Fish (Bluegill) | LC50 | 4-Aminopyridine | 3.20 - 3.40 mg/L | orst.edu |

Environmental Risk Evaluation: The environmental risk of N-Ethyl-3-(4-pyridyl)aniline is a function of its potential exposure and effects. Based on the surrogate data, the compound is likely to be persistent in soil and potentially in anaerobic aquatic sediments usda.gov. While it may have moderate to low mobility in soil due to sorption, its solubility suggests it could be transported to aquatic environments nih.govfoodb.ca.

The ecotoxicity data for N-ethylaniline and especially 4-aminopyridine indicate a potential for adverse effects on aquatic life and birds orst.edu. The high toxicity of 4-aminopyridine to vertebrates is a significant concern usda.gov. Therefore, the release of N-Ethyl-3-(4-pyridyl)aniline into the environment could pose a risk to various organisms. A comprehensive environmental risk assessment would require empirical data on the persistence, bioaccumulation, and toxicity of the specific compound.

Future Research Trajectories and Emerging Paradigms in N Ethyl 3 4 Pyridyl Aniline Research

Development of Novel Green Synthetic Methodologies for N-Ethyl-3-(4-pyridyl)aniline

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. Future research into the synthesis of N-Ethyl-3-(4-pyridyl)aniline should prioritize the development of eco-friendly methodologies. Conventional methods for the synthesis of similar pyridine-based Schiff bases often involve refluxing an amine and an aldehyde in the presence of a solvent and an acidic or basic catalyst ijiras.com.

Novel green approaches could include:

Microwave-assisted synthesis: This technique has been recognized as a tool in green chemistry that can accelerate reaction rates and improve yields ijiras.comnih.gov.

Solvent-free or green solvent reactions: The use of water, ethanol, or solvent-free conditions, such as grinding, can significantly reduce the use of hazardous organic solvents ijiras.comresearchgate.net. For instance, the synthesis of N-[2-pyridinylmethylidene]aniline has been successfully achieved at high yields using green solvents at ambient temperatures ijiras.com.

Catalysis with recyclable catalysts: The use of solid acid catalysts or biocatalysts could offer advantages in terms of reusability and reduced waste generation. For example, β-cyclodextrin-SO3H in water has been used as a recyclable proton-donor catalyst for the green synthesis of indolin-2-one hybrids nih.gov.

The development of such methodologies would not only make the synthesis of N-Ethyl-3-(4-pyridyl)aniline more sustainable but also more cost-effective for potential large-scale production.

Exploration of New Biological Targets and Therapeutic Applications

Pyridine (B92270) derivatives are known to possess a wide range of biological activities and are common scaffolds in pharmaceuticals nih.gov. The structural components of N-Ethyl-3-(4-pyridyl)aniline suggest several potential therapeutic applications that warrant investigation.

Future research in this area should focus on:

Anticancer activity: Many pyridine and aniline (B41778) derivatives have been investigated as potential anticancer agents. For example, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have shown inhibitory activity against human colon cancer cell lines mdpi.com. The potential of N-Ethyl-3-(4-pyridyl)aniline to target kinases or other proteins implicated in cancer should be explored.

Antimicrobial properties: Schiff bases containing a pyridine moiety have demonstrated antimicrobial activity scielo.org.za. The potential of N-Ethyl-3-(4-pyridyl)aniline and its metal complexes as antibacterial or antifungal agents could be a fruitful area of research.

Neurological disorders: The pyridine nucleus is a key component of many compounds that act on the central nervous system. Investigating the binding affinity of N-Ethyl-3-(4-pyridyl)aniline for various receptors and enzymes in the brain could reveal potential applications in treating neurological diseases.

A systematic screening of N-Ethyl-3-(4-pyridyl)aniline against a panel of biological targets would be a crucial first step in identifying its therapeutic potential.

Advanced Materials Development Incorporating N-Ethyl-3-(4-pyridyl)aniline Architectures

The unique electronic and structural properties of the pyridyl-aniline scaffold make it an attractive candidate for incorporation into advanced materials. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, and the aniline moiety can be readily functionalized.

Emerging research directions in materials science could include:

Coordination polymers and metal-organic frameworks (MOFs): The ability of the pyridine nitrogen to coordinate with metal ions could be exploited to construct novel MOFs with potential applications in gas storage, catalysis, and sensing.

Nonlinear optical (NLO) materials: Donor-acceptor substituted stilbene-like derivatives, which have some structural similarities to N-Ethyl-3-(4-pyridyl)aniline, are known to exhibit nonlinear optical responses researchgate.net. Theoretical and experimental investigations into the NLO properties of this compound could lead to the development of new materials for optoelectronics.

Organic light-emitting diodes (OLEDs): Pyridine and aniline derivatives are often used in the development of materials for OLEDs. The incorporation of N-Ethyl-3-(4-pyridyl)aniline into the emissive or charge-transport layers of OLED devices could lead to improved performance.

In-depth Mechanistic Studies of Complex Biological Interactions

To fully understand the therapeutic potential of N-Ethyl-3-(4-pyridyl)aniline, it is essential to conduct in-depth mechanistic studies of its interactions with biological macromolecules. Such studies provide insights into the mode of action and can guide the rational design of more potent and selective analogs.

Key areas for future mechanistic investigation include:

Enzyme inhibition kinetics: If N-Ethyl-3-(4-pyridyl)aniline is found to inhibit a particular enzyme, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Binding studies with target proteins: Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography can be used to characterize the binding affinity and determine the precise binding mode of the compound to its protein target.

Interaction with nucleic acids: The potential for N-Ethyl-3-(4-pyridyl)aniline to interact with DNA or RNA should also be investigated, as many small molecules exert their biological effects by binding to nucleic acids acs.org.

Computational Predictions for Structure-Function Relationships and De Novo Design

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery and materials design process. The application of these methods to N-Ethyl-3-(4-pyridyl)aniline can provide valuable insights and guide experimental efforts.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) studies: Once a series of analogs with varying biological activities is synthesized, QSAR models can be developed to correlate the structural features of the molecules with their activity.

Molecular docking and dynamics simulations: These techniques can be used to predict the binding modes of N-Ethyl-3-(4-pyridyl)aniline and its derivatives to various biological targets, helping to prioritize compounds for synthesis and testing nih.gov.